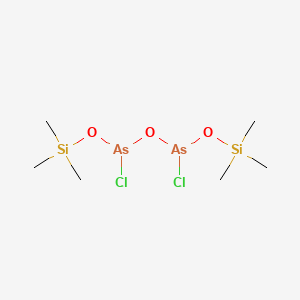
As,As'-Dichlorodiarsenous acid, bis(trimethylsilyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester is a chemical compound that features arsenic and silicon atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester typically involves the reaction of dichlorodiarsenous acid with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as pyridine, to facilitate the formation of the bis(trimethylsilyl) ester.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester can undergo oxidation reactions, leading to the formation of higher oxidation state arsenic compounds.
Reduction: This compound can also be reduced to form lower oxidation state arsenic species.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic species.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based therapeutics.
Industry: Utilized in the production of advanced materials and as a precursor for other arsenic-containing compounds.
Wirkmechanismus
The mechanism of action of As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester involves its interaction with molecular targets through its arsenic and trimethylsilyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester
- Bis(trimethylsilyl) malonate
- Trimethylsilyl derivatives of other acids
Comparison: As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester is unique due to the presence of arsenic atoms, which imparts distinct chemical properties compared to other trimethylsilyl derivatives. The arsenic atoms can participate in unique redox reactions and form specific interactions with biomolecules, making this compound valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
137823-40-6 |
|---|---|
Molekularformel |
C6H18As2Cl2O3Si2 |
Molekulargewicht |
415.12 g/mol |
IUPAC-Name |
chloro-[chloro(trimethylsilyloxy)arsanyl]oxy-trimethylsilyloxyarsane |
InChI |
InChI=1S/C6H18As2Cl2O3Si2/c1-14(2,3)12-7(9)11-8(10)13-15(4,5)6/h1-6H3 |
InChI-Schlüssel |
FEVVGLUQEIRBIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[As](O[As](O[Si](C)(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



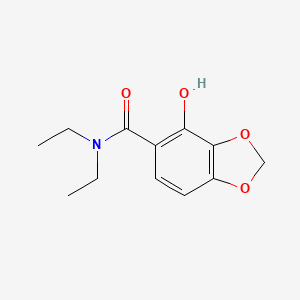
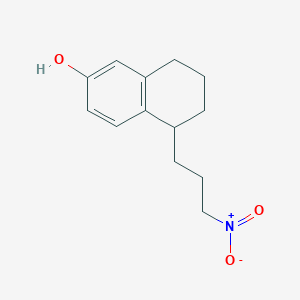
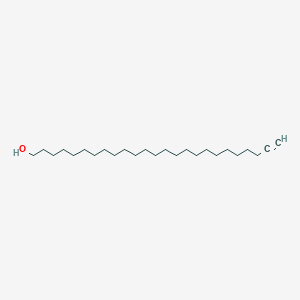
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)
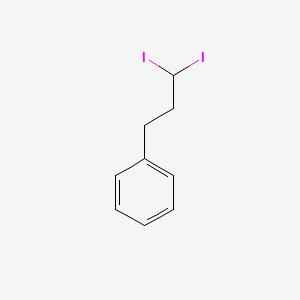
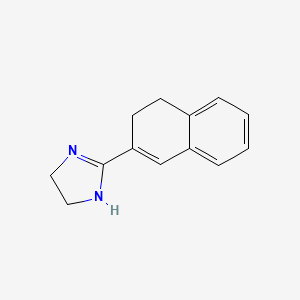
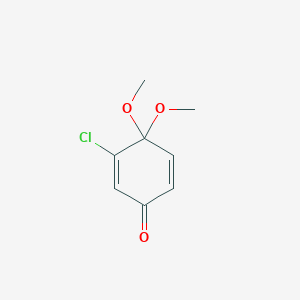
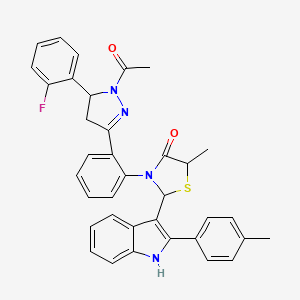

![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)

![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
